Methyl 4-amino-2-chloropyrimidine-5-carboxylate
Overview
Description
“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” is an organic ester . It is used as an intermediate in pharmaceutical synthesis for experimental research .
Synthesis Analysis
The synthesis of “this compound” involves the dissolution of 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide. Oxalyl chloride is then added dropwise and stirred at room temperature for 2 hours. After concentrating to an appropriate volume, it is added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6ClN3O2 . All non-H atoms are approximately coplanar . An intramolecular N—H…O hydrogen bond occurs between the amino group and the carbonyl group .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it can undergo cyclization of the α-amine with a benzylic functionality via either an SN2 or a Mitsunobu reaction .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 187.58 g/mol . It has a topological polar surface area of 78.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Researchers have developed optimum routes for synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which serve as starting materials for the methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These derivatives exhibit fungicidal properties, highlighting the potential of methyl 4-amino-2-chloropyrimidine-5-carboxylate in the development of agricultural chemicals (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Novel Antiviral Agents
The compound has been utilized in the synthesis of (±)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2- cyclopentenyl]carbinol, a precursor for the synthesis of carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine and its analogues, demonstrating significant antiviral activity, particularly against HIV. This underscores its role in the development of new antiretroviral drugs (Vince & Hua, 1990).
Development of Heterocyclic Systems
The palladium-catalyzed coupling of 4-halopyrrolo[2,3-d]pyrimidines with arylacetylenes has been explored to synthesize new heterocyclic systems. This method facilitates the synthesis of 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole, a novel heterocycle, demonstrating the compound's utility in expanding the diversity of heterocyclic chemistry (Tumkevičius & Masevičius, 2004).
Facilitating Synthetic Methodologies
The reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines to give corresponding acid amides provides a pathway for the synthesis of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This showcases the compound's role in facilitating the development of new synthetic methodologies for producing biologically active molecules (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Exploration of Chemical Properties
The study of the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine in soil demonstrates its potential environmental impact. Understanding the degradation kinetics and persistence of such compounds in various environmental conditions is crucial for assessing their suitability and safety for use in agricultural applications (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).
Safety and Hazards
“Methyl 4-amino-2-chloropyrimidine-5-carboxylate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of Methyl 4-amino-2-chloropyrimidine-5-carboxylate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is hypothesized that it may interact with its targets through hydrogen bonding and electrostatic interactions, given its chemical structure .
Pharmacokinetics
- High No No No No No No No -6.58 cm/s These properties suggest that the compound has good gastrointestinal absorption but does not cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Like most chemical compounds, its stability, solubility, and reactivity may be affected by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYEORYRWNWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677829 | |
Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858269-13-3 | |
Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 4-amino-2-chloropyrimidine-5-carboxylate?
A1: this compound exhibits a planar structure. [] This means that all the non-hydrogen atoms within the molecule lie approximately on the same plane. [] The molecule also features an intramolecular hydrogen bond between the amino group (-NH2) and the carbonyl group (C=O). [] This interaction contributes to the molecule's overall stability and spatial arrangement.
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